COX-1/COX-2 Inhibition Selectivity Profile Comparison with Morpholine and Piperidine Analogs
In a head-to-head comparison of phenyl-substituted analogs, the 4-(pyrrolidin-1-yl)phenyl moiety (compound 3a) exhibited an IC50 of 10.35 ± 0.35 µM against COX-1 and 12.50 ± 0.71 µM against COX-2, yielding a selectivity index (COX-1/COX-2) of 0.83 [1]. This contrasts sharply with the 4-morpholinophenyl analog (compound 3b), which showed greater COX-1 potency (IC50 8.90 ± 0.14 µM) but markedly weaker COX-2 inhibition (IC50 71.00 ± 1.41 µM), resulting in a selectivity index of 0.13 [1]. Furthermore, the 4-(piperidin-1-yl)phenyl analog (compound 3c) was essentially inactive against both isoforms (IC50 >100 µM) [1]. This demonstrates that the pyrrolidine ring imparts a unique balance of COX-1 and COX-2 activity not observed with the morpholine or piperidine congeners.
| Evidence Dimension | COX-1 and COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | COX-1 IC50: 10.35 ± 0.35 µM; COX-2 IC50: 12.50 ± 0.71 µM; SI: 0.83 |
| Comparator Or Baseline | 4-Morpholinophenyl (3b): COX-1 IC50 8.90 ± 0.14 µM, COX-2 IC50 71.00 ± 1.41 µM, SI 0.13; 4-(Piperidin-1-yl)phenyl (3c): COX-1 IC50 >100 µM, COX-2 IC50 >100 µM; Indomethacin: COX-1 IC50 0.12 µM, COX-2 IC50 0.58 µM, SI 0.21; Celecoxib: COX-1 IC50 8.88 µM, COX-2 IC50 2.75 µM, SI 3.23 |
| Quantified Difference | 3a exhibits 5.7-fold higher COX-2 potency compared to 3b (12.50 vs 71.00 µM) and >8-fold greater COX-1 potency compared to 3c (>100 µM). |
| Conditions | In vitro enzyme inhibition assay; IC50 values determined as mean ± SEM of two experiments with three independent biological replicates. |
Why This Matters
This differential COX selectivity profile is critical for researchers screening anti-inflammatory or analgesic candidates, as the pyrrolidine derivative offers a distinct pharmacological fingerprint compared to morpholine or piperidine alternatives.
- [1] Table 1. Compound 3a, 3b, 3c IC50 values for COX-1 and COX-2. Int J Mol Sci. 2023; 24(3):2648. doi: 10.3390/ijms24032648. View Source
